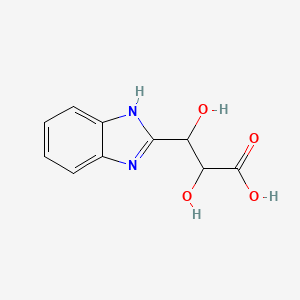
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (3-BH-DHP) is an organic compound belonging to the class of benzimidazoles. It has a molecular weight of 218.24 g/mol and a molecular formula of C9H10N2O4. It is a colorless, odorless, and water-soluble solid that has a melting point of 181-183°C. 3-BH-DHP has been widely studied due to its potential applications in a variety of scientific fields, including biochemistry and physiology.
Applications De Recherche Scientifique
- Field : Medicinal Chemistry
- Application : Benzimidazolyl-2-hydrazones, a class of compounds related to benzimidazole, have been synthesized with the aim of developing compounds that combine anthelmintic (anti-parasitic) with antioxidant properties .
- Method : The anthelmintic activity on encapsulated T. spiralis was studied in vitro . The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
- Results : All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the compounds killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .
- Field : Computational Chemistry
- Application : Benzimidazole derivatives have been studied using vibrational spectroscopy, quantum computational, and molecular docking methods .
- Method : The optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid were provided using the B3LYP/6-311++G (d,p) basis set .
- Results : Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .
Antiparasitic and Antioxidant Activity
Vibrational Spectroscopy and Molecular Docking Studies
- Field : Medicinal Chemistry
- Application : Organometallic complexes of the general formula [MIICl( 6-p-cymene)(L)]Cl, where M = Ru or Os and L = 3-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines (L1 L3) have been synthesized . These are known as potential cyclin-dependent kinase (Cdk) inhibitors .
- Method : The multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines (L1 L3), which was reported by other researchers, has been modified .
- Results : Structure activity relationships with regard to cytotoxicity and cell cycle effects in human cancer cells, as well as Cdk inhibitory activity, are also reported .
- Field : Medicinal Chemistry
- Application : A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized . These compounds combine anthelmintic with antioxidant properties .
- Method : The anthelmintic activity on encapsulated T. spiralis was studied in vitro . The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
- Results : All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin . Two of the compounds killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .
Potential Anticancer Agents
Antiparasitic and Antioxidant Activity
- Field : Medicinal Chemistry
- Application : A set of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol antitumor hybrids were designed, synthesized, and evaluated .
- Method : The compounds were synthesized and their antiproliferative activity was evaluated using the MTT assay .
- Results : Some of the compounds exhibited significant antiproliferative activity on four selected tumor cell lines (i.e., HepG2, SK-OV-3, NCI-H460, and BEL-7404), while all these compounds displayed no significant toxicity to normal cells .
- Field : Medicinal Chemistry
- Application : A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized . These compounds combine anthelmintic with antioxidant properties .
- Method : The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
- Results : The two 2,3- and 3,4-dihydroxy hydrazones were the most effective radical scavengers in all studied systems .
Antitumor Agents
Antioxidant Activity
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOWVFMEVIDAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385219 | |
| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
CAS RN |
49671-84-3 | |
| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



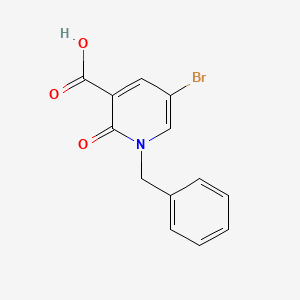
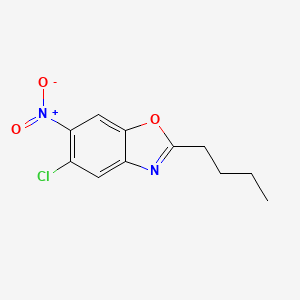
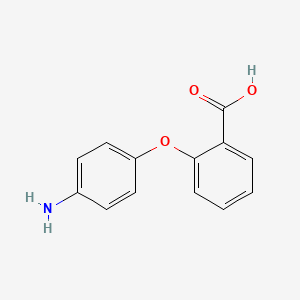
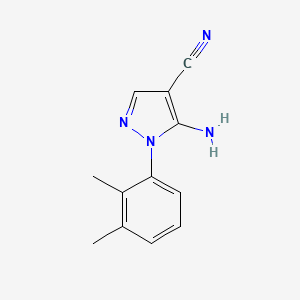
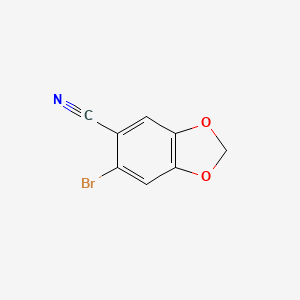
![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)
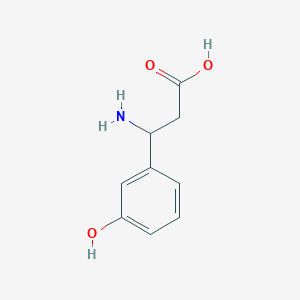
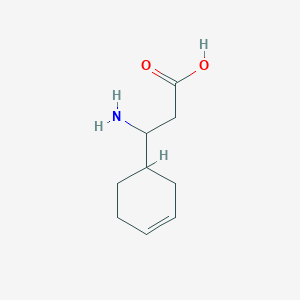
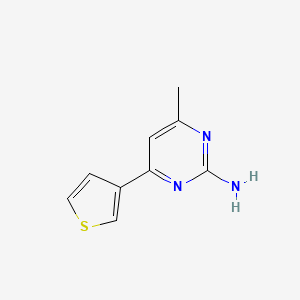
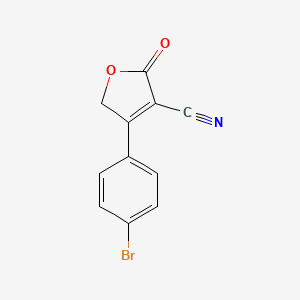
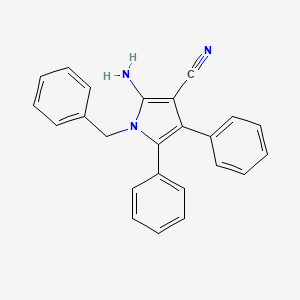
![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)
![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)
![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)